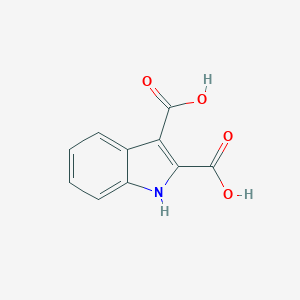

1H-indole-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNROFBGTNXXMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625415 |

Source

|

| Record name | 1H-Indole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-09-7 |

Source

|

| Record name | 1H-Indole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Spectroscopic Maze: A Technical Guide to the Characterization of Indole Carboxylic Acids

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for 1H-Indole-2,3-dicarboxylic acid Spectral Data

In the world of scientific research and drug development, the precise structural elucidation of a molecule is paramount. Spectroscopic data serves as the fingerprint of a compound, providing incontrovertible evidence of its identity and purity. This guide was initially conceived to provide a comprehensive overview of the spectral data for 1H-indole-2,3-dicarboxylic acid (CAS 103030-09-7). However, a thorough investigation of publicly available scientific literature and chemical databases has revealed a conspicuous absence of experimental spectral data for this specific molecule. While the compound is commercially available, its detailed spectroscopic characterization does not appear to be widely disseminated.[1][2][3][4][5]

To uphold the principles of scientific integrity and provide a technically sound and educational resource, this guide will pivot to a closely related and well-characterized analogue: Indole-2-carboxylic acid . The spectroscopic principles and methodologies detailed herein are directly applicable to the analysis of 1H-indole-2,3-dicarboxylic acid, should the data become available. By examining the spectral features of indole-2-carboxylic acid, we can establish a robust framework for the interpretation of the spectra of other indole carboxylic acid derivatives.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" for drug design. Consequently, the unambiguous characterization of novel indole derivatives is a critical step in the drug discovery pipeline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Expected ¹H NMR Spectral Data for Indole-2-carboxylic acid

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~11.8 | Broad Singlet | - |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - |

| H-4 | ~7.67 | d | 7.6 |

| H-7 | ~7.48 | d | 8.1 |

| H-6 | ~7.26 | t | - |

| H-5 | ~7.14 | t | - |

| H-3 | ~7.08 | s | - |

| Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Data is sourced from ChemicalBook.[6] |

The "Why" Behind the Spectrum: An Experiential Interpretation

The downfield chemical shifts of the N-H and -COOH protons are characteristic of acidic protons involved in hydrogen bonding. The aromatic protons of the benzene ring typically appear in the 7-8 ppm region. The splitting patterns (singlet, doublet, triplet) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information. For instance, the doublet observed for H-4 is due to its coupling with H-5.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the indole-2-carboxylic acid sample.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the residual water peak, which avoids interference with analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the number and types of carbon atoms in a structure.

Expected ¹³C NMR Spectral Data for Indole-2-carboxylic acid

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | ~163.3 |

| C-7a | ~137.7 |

| C-2, C-3a | ~128.9, ~127.3 |

| C-6 | ~124.7 |

| C-4 | ~122.4 |

| C-5 | ~120.4 |

| C-7 | ~112.96 |

| C-3 | ~107.79 |

| Note: Chemical shifts are typically referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Data is sourced from a publication on the synthesis of new functionalized indoles.[7] |

Causality in Carbon Chemical Shifts

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. Aromatic carbons typically resonate in the 110-140 ppm range.

Experimental Protocol for ¹³C NMR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The sample is dissolved in a deuterated solvent as described for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is advantageous for ¹³C NMR to improve signal resolution.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

-

-

Data Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and calibration).

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Expected Mass Spectrometry Data for Indole-2-carboxylic acid

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ (protonated molecule) | 162.05 |

| [M-H]⁻ (deprotonated molecule) | 160.04 |

| Molecular Ion (M⁺˙) | 161.05 |

| Note: The exact mass can be used to determine the elemental formula. The molecular weight of indole-2-carboxylic acid (C₉H₇NO₂) is 161.16 g/mol . Data is sourced from ChemicalBook.[6] |

Insights from Ionization Techniques

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules like carboxylic acids, typically producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Electron ionization (EI) is a harder technique that can cause fragmentation, providing structural information.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique (e.g., ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Expected IR Spectral Data for Indole-2-carboxylic acid

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| N-H stretch (indole) | ~3350 |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1500-1600 |

| C-N stretch | 1200-1350 |

| Note: The broadness of the O-H stretch is due to hydrogen bonding. Data is based on general values for these functional groups and specific data for indole derivatives.[8] |

The Vibrational Story: What the Peaks Tell Us

The IR spectrum provides a quick and reliable confirmation of the presence of key functional groups. The very broad O-H absorption is a hallmark of a carboxylic acid. The sharp N-H stretch confirms the indole moiety, and the strong C=O absorption indicates the presence of the carbonyl group.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is often prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR Spectroscopy analysis.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive characterization of a molecule like 1H-indole-2,3-dicarboxylic acid, or its analogue indole-2-carboxylic acid, relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous structural assignment, a cornerstone of chemical research and development. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the spectroscopic analysis of indole carboxylic acids.

References

-

1H-INDOLE-2,3-DICARBOXYLIC ACID. Sunway Pharm Ltd. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

-

synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. [Link]

-

N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

Sources

- 1. 1H-indole-2,3-dicarboxylic acid 97% | CAS: 103030-09-7 | AChemBlock [achemblock.com]

- 2. 1H-INDOLE-2,3-DICARBOXYLIC ACID - CAS:103030-09-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 103030-09-7|1H-Indole-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1H-Indole-2,3-dicarboxylic acid | 103030-09-7 [sigmaaldrich.com]

- 5. 103030-09-7 Cas No. | 1H-Indole-2,3-dicarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1H-Indole-2,3-dicarboxylic acid is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its rigid, bicyclic core, derived from the indole scaffold, coupled with the dual carboxylic acid functionalities, presents a unique platform for the design of novel therapeutic agents and functional materials. The strategic placement of the carboxyl groups at the 2 and 3 positions of the indole ring profoundly influences its electronic properties, hydrogen bonding capabilities, and potential for coordination chemistry. This guide provides a comprehensive overview of the known physicochemical properties of 1H-indole-2,3-dicarboxylic acid, offers expert insights into the causality behind its chemical behavior, and presents standardized protocols for the experimental determination of its key characteristics. While some experimental data for this specific molecule is not extensively reported in publicly accessible literature, this guide leverages data from closely related analogues and foundational chemical principles to provide a robust framework for its study and application.

Introduction: The Scientific Merit of 1H-Indole-2,3-dicarboxylic Acid

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of two carboxylic acid groups onto this scaffold, as in 1H-indole-2,3-dicarboxylic acid, creates a highly functionalized molecule with several key attributes for researchers. The dicarboxylic acid moiety can act as a potent metal chelator, a critical feature for the development of inhibitors for metalloenzymes. Furthermore, the two acidic protons allow for the formation of intricate hydrogen bond networks, which can be exploited in crystal engineering and the design of supramolecular assemblies. In the context of drug development, these carboxylic acid groups can serve as key pharmacophoric features, enabling strong interactions with biological targets such as receptors and enzymes.

Molecular Structure and Chemical Identity

A foundational understanding of 1H-indole-2,3-dicarboxylic acid begins with its molecular structure and fundamental chemical identifiers.

Table 1: Chemical Identity of 1H-Indole-2,3-dicarboxylic Acid

| Identifier | Value | Source |

| IUPAC Name | 1H-indole-2,3-dicarboxylic acid | - |

| CAS Number | 103030-09-7 | [1][2] |

| Molecular Formula | C₁₀H₇NO₄ | [1][2] |

| Molecular Weight | 205.17 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O | - |

| InChI | InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | [1] |

| InChIKey | MBNROFBGTNXXMX-UHFFFAOYSA-N | [1] |

Diagram 1: Chemical Structure of 1H-Indole-2,3-dicarboxylic Acid

Caption: 2D structure of 1H-indole-2,3-dicarboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its suitability for various applications, from drug delivery to materials science. For 1H-indole-2,3-dicarboxylic acid, these properties are dictated by the interplay between the aromatic indole core and the two carboxylic acid groups.

Table 2: Summary of Physicochemical Properties of 1H-Indole-2,3-dicarboxylic Acid

| Property | Value | Remarks | Source |

| Physical Form | Solid | Typically a powder. | [1] |

| Melting Point | Not available | Expected to be high due to strong intermolecular hydrogen bonding. Thermal decomposition may occur at or before the melting point. | - |

| pKa | Not available | Expected to have two pKa values, with the first being lower (more acidic) than the second due to the electron-withdrawing nature of the adjacent carboxyl group. | - |

| Solubility | Not available | Expected to have low solubility in non-polar organic solvents and water, but should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous bases. | - |

| Purity | ≥95% | As commercially available. | [1] |

| Storage Temperature | 2-8°C | Recommended for long-term stability. |

Melting Point and Thermal Stability

Expertise & Experience: The melting point of a crystalline solid is a direct measure of the strength of its crystal lattice. For 1H-indole-2,3-dicarboxylic acid, the presence of two carboxylic acid groups and an N-H group facilitates extensive intermolecular hydrogen bonding. This is expected to result in a high melting point. However, it is also common for complex organic acids to decompose upon heating before a true melting point is observed. The decarboxylation of indole carboxylic acids is a known thermal reaction.

Experimental Protocol: Determination of Melting Point

A standard capillary melting point apparatus can be used.

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased at a rate of 10-20 °C/min initially.

-

The rate of heating is slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

The temperature range over which the sample melts is recorded. Any signs of decomposition (e.g., color change, gas evolution) should be noted.

Acidity (pKa)

Expertise & Experience: 1H-Indole-2,3-dicarboxylic acid is a diprotic acid, and as such, will have two distinct pKa values. The first dissociation (pKa₁) will be more favorable (lower pKa) than the second (pKa₂). This is due to the electrostatic repulsion between the resulting carboxylate anion and the remaining carboxylic acid proton. Furthermore, the electron-withdrawing nature of the indole ring will contribute to the overall acidity, making it a stronger acid than a simple aliphatic dicarboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

A known concentration of 1H-indole-2,3-dicarboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Diagram 2: Dissociation Equilibria of 1H-Indole-2,3-dicarboxylic Acid

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 1H-Indole-2,3-dicarboxylic Acid

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Supramolecular Chemistry

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates physical properties such as solubility and stability, and influences biological activity by defining molecular conformation. This guide delves into the structural chemistry of 1H-indole-2,3-dicarboxylic acid, a molecule of significant interest in medicinal chemistry.[1] While a definitive single-crystal X-ray structure of 1H-indole-2,3-dicarboxylic acid is not publicly available in crystallographic databases as of this writing, this guide will provide a comprehensive analysis based on established principles of organic solid-state chemistry and a comparative study of closely related, structurally characterized indole carboxylic acids.

This document will navigate through the synthesis, spectroscopic characterization, and a theoretical exploration of the crystal packing and hydrogen bonding motifs anticipated for 1H-indole-2,3-dicarboxylic acid. By examining the crystal structures of indole-2-carboxylic acid and indole-3-carboxylic acid, we can infer with a high degree of confidence the supramolecular landscape of their dicarboxylic analogue.

Synthesis and Spectroscopic Characterization

The synthesis of indole derivatives is a well-established field, offering multiple pathways to the target molecule.[2] A common route to 1H-indole-2,3-dicarboxylic acid would likely involve the hydrolysis of a suitable diester precursor, which can be synthesized through various indole ring formation strategies.

Experimental Protocol: A Plausible Synthetic Approach

A plausible synthetic route, adapted from established methodologies for indole synthesis, is the Reissert synthesis.[2] This multi-step process offers a reliable pathway to indole-2-carboxylic acid derivatives, which could be adapted for the synthesis of the 2,3-dicarboxylic acid.

Step 1: Condensation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrotoluene in an excess of diethyl oxalate.

-

Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to precipitate the o-nitrophenylpyruvic ester derivative.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

-

Suspend the o-nitrophenylpyruvic ester derivative in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude diethyl 1H-indole-2,3-dicarboxylate.

Step 3: Hydrolysis

-

Dissolve the crude diethyl 1H-indole-2,3-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2M).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until a pH of 2-3 is reached.

-

The desired 1H-indole-2,3-dicarboxylic acid will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water, and dry to afford the final product.

Spectroscopic Characterization

The synthesized 1H-indole-2,3-dicarboxylic acid should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimers. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching of the indole ring should also be present.[3] Two distinct C=O stretching vibrations for the carboxylic acid groups are anticipated in the 1680-1710 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals for the aromatic protons of the benzene ring, typically in the range of 7.0-8.0 ppm. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The two carboxylic acid protons will also be observed as broad singlets at a very downfield region (>12 ppm).

-

¹³C NMR: The spectrum will show characteristic signals for the two carboxylic acid carbons (C=O) above 160 ppm, in addition to the signals for the carbons of the indole ring.

-

A Comparative Analysis of Indole Carboxylic Acid Crystal Structures

To predict the crystal structure of 1H-indole-2,3-dicarboxylic acid, it is instructive to examine the known crystal structures of its monocarboxylic analogues: indole-2-carboxylic acid (I2CA) and indole-3-carboxylic acid (I3CA).[4][5][6]

Indole-2-carboxylic Acid (I2CA)

The crystal structure of I2CA reveals a complex hydrogen-bonding network.[3] Molecules of I2CA form planar ribbons, which are held together by intermolecular O–H···O and N–H···O hydrogen bonds.[3] In this arrangement, both the carboxylic acid proton and the indole N-H proton act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as a dual hydrogen bond acceptor.[3] This leads to a zig-zag pattern of intermolecular hydrogen bonds.[3]

Indole-3-carboxylic Acid (I3CA)

In contrast to I2CA, the crystal structure of I3CA features the formation of centrosymmetric cyclic dimers through O–H···O hydrogen bonds between the carboxylic acid groups of two molecules.[5] These dimer units are further connected into a sheet structure via N–H···O interactions, where the indole N-H group donates a hydrogen bond to the carbonyl oxygen of a neighboring dimer.[5]

Anticipated Crystal Structure of 1H-Indole-2,3-dicarboxylic Acid

Given the presence of two carboxylic acid groups and an N-H donor in 1H-indole-2,3-dicarboxylic acid, a rich and intricate hydrogen-bonding network is expected. The interplay between the two carboxylic acid groups will likely be the dominant factor in determining the primary supramolecular motif.

It is highly probable that the crystal structure will feature the formation of dimers through the classic carboxylic acid-to-carboxylic acid hydrogen bonding. The presence of a second carboxylic acid group opens up the possibility of extended structures such as chains or sheets. The indole N-H group will also participate in hydrogen bonding, likely with a carbonyl oxygen from a neighboring molecule, further stabilizing the crystal lattice.

Tabular Summary of Crystallographic Data for Related Compounds

For a direct comparison, the crystallographic data for I2CA and a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) are presented below. This data provides a reference for the types of crystal systems and packing arrangements that can be expected for indole carboxylic acids.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Indole-2-carboxylic acid | C₉H₇NO₂ | Orthorhombic | Pna2₁ | 30.144(6) | 6.466(1) | 3.819(1) | 90 | 2 | [3] |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 |

Visualization of Molecular Structure and Potential Interactions

The following diagrams, generated using the DOT language, illustrate the molecular structure of 1H-indole-2,3-dicarboxylic acid and a potential hydrogen-bonding motif.

Caption: Molecular structure of 1H-indole-2,3-dicarboxylic acid.

Caption: A potential hydrogen-bonding scheme involving a carboxylic acid dimer and N-H...O interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and anticipated solid-state structure of 1H-indole-2,3-dicarboxylic acid. While the definitive crystal structure remains to be determined, a detailed analysis of related compounds allows for robust predictions of its supramolecular chemistry. The prevalence of strong hydrogen bond donors and acceptors in the molecule suggests a highly organized and stable crystal lattice, likely dominated by carboxylic acid dimer formation and further stabilized by N-H···O interactions.

For researchers in drug development, the insights presented here are crucial for understanding the physicochemical properties of this important scaffold. Future work should focus on the successful crystallization of 1H-indole-2,3-dicarboxylic acid and its characterization by single-crystal X-ray diffraction. Such a study would provide invaluable experimental data to validate the predictions made in this guide and would be a significant contribution to the field of indole chemistry.

References

-

Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved January 9, 2026, from [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). MDPI. Retrieved January 9, 2026, from [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved January 9, 2026, from [Link]

-

Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. (2015). University of Notre Dame. Retrieved January 9, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). MDPI. Retrieved January 9, 2026, from [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved January 9, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. (2011). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved January 9, 2026, from [Link]

-

Indole-2-carboxylic acid | C9H7NO2. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

-

N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2023). MDPI. Retrieved January 9, 2026, from [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2004). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1H-Indole-2,3-dione. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

solubility of 1H-indole-2,3-dicarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1H-Indole-2,3-dicarboxylic Acid in Organic Solvents

Introduction

1H-Indole-2,3-dicarboxylic acid is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a rigid, heterocyclic scaffold featuring two carboxylic acid moieties, it serves as a versatile building block for synthesizing complex molecular architectures, including novel pharmaceutical agents and functional polymers. The therapeutic potential of indole derivatives is vast, with applications ranging from anti-inflammatory to anticancer agents.[1] However, the successful translation of this potential from laboratory synthesis to practical application is fundamentally governed by a critical, yet often challenging, physicochemical property: solubility.

Solubility dictates the feasibility of a compound's formulation, its bioavailability in physiological systems, and the efficiency of its purification and reaction kinetics during synthesis.[1][2] For drug development professionals, poor solubility can terminate the progression of an otherwise promising candidate. For synthetic chemists, it complicates reaction setup, product isolation, and purification.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, predicting, and experimentally determining the . It moves beyond a simple listing of data to explain the underlying principles that govern its solubility behavior, offering both theoretical tools for solvent selection and rigorous, field-proven protocols for accurate measurement.

Chapter 1: Molecular Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of 1H-indole-2,3-dicarboxylic acid's architecture reveals the key intermolecular forces that must be overcome by a solvent for dissolution to occur.

Structural Features

-

Indole Ring: The bicyclic indole core is predominantly aromatic and non-polar, suggesting favorable interactions with solvents that have aromatic or non-polar character.

-

Two Carboxylic Acid Groups (-COOH): This is the dominant feature influencing solubility. These groups are highly polar and act as potent hydrogen bond donors (from the -OH proton) and acceptors (from the C=O and -OH oxygens). The presence of two such groups in close proximity on the five-membered ring leads to exceptionally strong intermolecular hydrogen bonding in the solid state. This creates a highly stable crystal lattice that requires significant energy to disrupt, suggesting that the compound will likely have poor solubility in non-polar solvents.

-

N-H Group: The indole N-H group is also a hydrogen bond donor, further contributing to the molecule's polar nature and its ability to form strong intermolecular networks.

Physicochemical Properties

The interplay of these functional groups results in a molecule with high polarity and a strong capacity for self-association. This is a classic profile for a "brick dust" compound—a substance with a high melting point and low solubility in many common solvents.

| Property | Implication for Solubility |

| High Hydrogen Bond Potential | Strong solute-solute interactions in the crystal form must be overcome. Effective solvents must be able to compete for these hydrogen bonds. |

| Polarity | The general principle of "like dissolves like" suggests that polar solvents will be more effective than non-polar solvents like hexane or toluene.[3][4] |

| Acidic Nature | The carboxylic acid groups are acidic. Solubility will be significantly enhanced in basic solvents or aqueous solutions with a pH above the compound's pKa, due to the formation of a highly polar carboxylate salt. In organic solvents, protic solvents (like alcohols) may engage in acid-base interactions, while aprotic polar solvents (like DMSO) will act primarily as hydrogen bond acceptors. |

Chapter 2: A Framework for Solvent Selection: Theoretical Prediction

Before undertaking laborious experimental work, theoretical models can provide a rational basis for selecting promising solvents.

Qualitative Selection Based on Polarity

Organic solvents can be broadly categorized. Based on the molecular profile of 1H-indole-2,3-dicarboxylic acid, we can predict its likely behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be extremely low. These solvents cannot disrupt the strong hydrogen bonding network of the solid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They are strong candidates for dissolving the compound by solvating the N-H and -COOH protons. DMSO and DMF are often particularly effective for dissolving polyfunctional, acidic compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Alcohols are often good solvents for carboxylic acids. Water, while highly polar, may struggle to dissolve the compound if the non-polar indole backbone's hydrophobic effect is significant, though its solubility is likely higher than in non-polar solvents. The solubility of dicarboxylic acids in alcohols is a well-documented phenomenon.[5]

Quantitative Prediction with Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.[6]

The principle is that substances with similar HSP values are likely to be miscible.[7] The distance (Ra) between the HSP coordinates of a solute (in this case, 1H-indole-2,3-dicarboxylic acid) and a solvent in "Hansen space" can be calculated. A smaller distance implies greater affinity.

While the exact HSP values for 1H-indole-2,3-dicarboxylic acid are not readily published, they can be estimated using group contribution methods. Given its structure, it is certain to have a very high δh value and a significant δp value. Therefore, good solvents will also possess high δh and δp values.

Table of HSP for Potential Solvents (Values in MPa⁰.⁵)

| Solvent | δd | δp | δh |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from publicly available HSP datasets.

This table quantitatively confirms the qualitative assessment: solvents like DMSO, DMF, and the lower alcohols are theoretically much better matches than solvents like THF, toluene, or hexane. This data-driven approach allows researchers to prioritize a small number of high-potential solvents for experimental validation, saving significant time and resources.

Chapter 3: Gold-Standard Experimental Determination of Solubility

Theoretical predictions must be confirmed by rigorous experimental measurement. The isothermal shake-flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.

Principle of the Isothermal Shake-Flask Method

The method involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 1H-indole-2,3-dicarboxylic acid to a series of vials. The "excess" is critical; undissolved solid must be clearly visible at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a constant-temperature incubator.

-

Causality Check: Why is constant temperature critical? Solubility is highly temperature-dependent. Fluctuations will lead to inaccurate and irreproducible results. An equilibration time of 24-72 hours is typical to ensure thermodynamic equilibrium is reached, not just a supersaturated or metastable state.[4]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, centrifugation followed by filtration through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) is required.

-

Trustworthiness Check: Why is this two-step process necessary? Centrifugation pellets the bulk of the solid. Filtration removes any remaining fine particulates that could falsely inflate the measured concentration. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity for aromatic compounds.

-

Determine the concentration by comparing the analytical response to a pre-established calibration curve prepared with known concentrations of 1H-indole-2,3-dicarboxylic acid.

-

-

Calculation: Convert the measured concentration back to the original undiluted value to report the final solubility, typically in units of mg/mL, µg/mL, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Determining the is a critical task for its application in research and development. Due to its highly polar, hydrogen-bonding nature, the compound is predicted to be poorly soluble in non-polar solvents but should exhibit significantly higher solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. This guide provides a robust framework that combines theoretical prediction using Hansen Solubility Parameters with the gold-standard experimental protocol of the isothermal shake-flask method. By following this integrated approach, researchers can efficiently identify suitable solvent systems and generate accurate, reliable solubility data essential for advancing their scientific objectives.

References

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.).

-

York University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-indole-2,5-dicarboxylic Acid. PubChem. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Index Copernicus. (2025, January 10). Computational Chemistry oriented Research of Novel Indole Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Retrieved from [Link]

-

ACS Publications. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]

-

Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

- Unknown. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-indole-2,4-dicarboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem. Retrieved from [Link]

- ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.

-

Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

1H-indole-2,3-dicarboxylic acid pKa value determination

An In-depth Technical Guide to the Determination of pKa Values for 1H-Indole-2,3-dicarboxylic Acid

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the acid dissociation constants (pKa) of 1H-indole-2,3-dicarboxylic acid. The accurate determination of pKa values is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into robust methodologies for pKa determination.

The Significance of pKa in Drug Development

The ionization state of a drug molecule, which is dictated by its pKa value(s) and the pH of the surrounding environment, profoundly impacts its behavior in biological systems.[1][5] For a dicarboxylic acid such as 1H-indole-2,3-dicarboxylic acid, there will be two distinct pKa values corresponding to the stepwise dissociation of the two carboxylic acid protons. These values will determine the predominant ionic species at physiological pH (approximately 7.4), which in turn affects the molecule's ability to cross biological membranes, bind to its target, and its overall solubility.[5]

Structure and Expected Ionization Behavior of 1H-Indole-2,3-dicarboxylic Acid

1H-Indole-2,3-dicarboxylic acid possesses two carboxylic acid functional groups attached to the indole core. The indole nitrogen also has a proton, but it is significantly less acidic than the carboxylic acid protons. The dissociation of the two carboxylic acid protons can be represented by the following equilibria:

Caption: Stepwise dissociation of 1H-indole-2,3-dicarboxylic acid.

The proximity of the two carboxylic acid groups suggests that their pKa values will be distinct. The first dissociation (pKa₁) is expected to be more acidic (lower pKa) than a simple benzoic acid due to the electron-withdrawing nature of the second carboxylic acid group. After the first deprotonation, the resulting carboxylate will be electron-donating, making the second proton more difficult to remove, thus resulting in a higher pKa₂ value.

Experimental Determination of pKa Values

Two primary and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][6] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode.[4][6][7] The pKa values are then determined from the resulting titration curve.[6][7]

-

Choice of Titrant: A strong base, such as sodium hydroxide (NaOH), is used to ensure a complete and stoichiometric reaction with the acidic protons of 1H-indole-2,3-dicarboxylic acid.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is crucial to minimize changes in activity coefficients during the titration, which could otherwise affect the accuracy of the pKa determination.[7]

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[7]

-

Co-solvent: For sparingly soluble compounds, a co-solvent such as methanol may be necessary. However, it is important to note that this will yield an apparent pKa, and extrapolation to aqueous pKa may be required.[6][8]

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M NaOH, ensuring it is carbonate-free.

-

Prepare a solution of 1H-indole-2,3-dicarboxylic acid at a known concentration (e.g., 1 mM) in deionized water.[4][7] If solubility is an issue, a co-solvent may be used.

-

Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[4][7]

-

-

Calibration of the pH Meter: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the 1H-indole-2,3-dicarboxylic acid solution into a titration vessel.[4]

-

Add the necessary volume of the KCl solution.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin stirring and purge the solution with nitrogen for 10-15 minutes before and during the titration.[7]

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[7]

-

Continue the titration until the pH has passed the expected equivalence points and has stabilized at a high value (e.g., pH 12).[4]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The two pKa values correspond to the pH at the half-equivalence points. The first equivalence point (V₁) corresponds to the deprotonation of the first carboxylic acid, and the second (V₂) to the deprotonation of the second.

-

pKa₁ = pH at V₁/2

-

pKa₂ = pH at (V₁ + (V₂-V₁)/2)

-

Alternatively, the pKa values can be determined from the inflection points of the first derivative plot (ΔpH/ΔV vs. V).

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore close to the ionization center, which is the case for 1H-indole-2,3-dicarboxylic acid.[6][9][10] This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[9][10]

-

Buffer Solutions: A series of buffer solutions with precisely known pH values are required to control the ionization state of the analyte.

-

Wavelength Selection: The analysis is performed at a wavelength where the absorbance difference between the protonated and deprotonated species is maximal to ensure the highest sensitivity.[10]

-

Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are solely due to changes in pH.[9]

-

Preparation of Solutions:

-

Prepare a stock solution of 1H-indole-2,3-dicarboxylic acid in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).[10]

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of the analyte at the same concentration, one in a highly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and one in a highly alkaline buffer (e.g., pH 12, where the molecule is fully deprotonated).

-

Record the UV-Vis spectrum for both solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance difference between the two spectra.[10]

-

-

Absorbance Measurements:

-

Prepare a series of solutions by adding a small, constant volume of the analyte stock solution to a constant volume of each buffer solution.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the absorbance versus pH. The resulting data will form a sigmoidal curve (or two overlapping curves for a diprotic acid).

-

The pKa values are the pH values at the inflection points of the sigmoidal curve(s).[11]

-

The pKa can be calculated using the following equation for each dissociation step: pKa = pH + log[(A - Aᵢ)/(Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, especially in the early stages of drug discovery.[1][2] These methods utilize quantum mechanics and/or machine learning to predict the acid dissociation constant.[2][12]

-

Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction.[12] While computationally intensive, they can provide high accuracy.[2]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors and machine learning algorithms to correlate the structure of a molecule with its pKa.[1][2]

It is important to note that computational predictions should ideally be confirmed by experimental data, as their accuracy can be dependent on the model and the training data used.[8]

Data Summary

| Method | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Measures pH change upon addition of titrant | High precision, well-established[6] | Requires larger sample amount, sensitive to CO₂[6] |

| UV-Vis Spectrophotometry | Measures absorbance change with pH | High sensitivity, requires small sample amount[6][10] | Requires a chromophore near the ionization site[10] |

| Computational Prediction | Calculates free energy of dissociation or uses QSPR | Fast, no physical sample required | Accuracy is model-dependent, requires validation[8] |

Conclusion

The determination of the pKa values of 1H-indole-2,3-dicarboxylic acid is essential for understanding its physicochemical properties and its behavior in a biological context. Both potentiometric titration and UV-Vis spectrophotometry are robust and reliable experimental methods for this purpose. The choice between them may depend on factors such as sample availability and solubility. Computational methods serve as a valuable complementary tool for estimation and for guiding experimental work. By employing the methodologies outlined in this guide, researchers can obtain accurate and reproducible pKa values, thereby informing and accelerating the drug development process.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Biasi, A., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(11), 1143-1147. Retrieved from [Link]

-

Ghasemi, J., & Niazi, A. (2009). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 1(1), 20-26. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Spirtovic-Halilovic, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 128, 417-426. Retrieved from [Link]

-

Alaaa, O. (2025). Determination of pKa Using UV-VIS Spectrophotometry. Prezi. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-954. Retrieved from [Link]

-

van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9408-9440. Retrieved from [Link]

-

MDPI. (2018). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 19(6), 1733. Retrieved from [Link]

Sources

- 1. mrupp.info [mrupp.info]

- 2. optibrium.com [optibrium.com]

- 3. mt.com [mt.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. prezi.com [prezi.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to 1H-Indole-2,3-Dicarboxylic Acid: From Molecular Structure to Biological Interactions

Foreword

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a multitude of biological targets.[2] Among its many derivatives, 1H-indole-2,3-dicarboxylic acid presents a particularly intriguing case for theoretical investigation. The presence of two adjacent carboxylic acid groups on the pyrrole ring introduces significant potential for complex intramolecular interactions, distinct conformational preferences, and specific metal-chelating capabilities, making it a compelling candidate for drug design.[4]

This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to characterize 1H-indole-2,3-dicarboxylic acid. We move beyond mere protocol listings to explain the causality behind methodological choices, ensuring a robust and validated approach to understanding its molecular properties and predicting its behavior in biological systems.

The Computational Gauntlet: Methodologies for In-Silico Analysis

The foundation of any theoretical study is the selection of appropriate computational methods. The choice is a deliberate balance between accuracy and computational expense, tailored to the specific questions being asked. For a molecule like 1H-indole-2,3-dicarboxylic acid, a multi-faceted approach is essential.

Density Functional Theory (DFT) as the Workhorse

DFT has become the predominant method for studying the electronic structure of molecules due to its favorable accuracy-to-cost ratio.[5]

-

Why DFT? It effectively approximates the complex many-electron problem by calculating the electron density, providing a robust framework for determining molecular geometries, vibrational frequencies, and electronic properties.

-

Choosing the Right Functional: The functional is the heart of a DFT calculation.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a reliable standard for geometry optimizations and frequency calculations of organic molecules.[5][6][7] It provides excellent structural data and vibrational spectra that correlate well with experimental findings.

-

ωB97X-D: This range-separated functional is specifically parameterized to better describe non-covalent interactions, such as hydrogen bonding and dispersion forces.[8][9] It is the superior choice for accurately modeling the intramolecular hydrogen bonds within 1H-indole-2,3-dicarboxylic acid and its interactions with other molecules, including in a protein binding pocket.

-

-

The Basis Set Imperative: The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople-style (e.g., 6-311++G(d,p)): This basis set provides a good balance for geometry and property calculations. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing anions and weak interactions, while (d,p) adds polarization functions, allowing for orbital shape distortion and more accurate bonding descriptions.[5][10]

-

Correlation-Consistent (e.g., aug-cc-pVTZ): For high-accuracy energy calculations or studies where subtle electronic effects are paramount, these basis sets are preferred as they are designed to systematically converge towards the complete basis set limit.[8]

-

Unveiling the Conformational Landscape

The flexibility of the two carboxylic acid groups dictates the molecule's overall shape and how it presents its functional groups for interaction. A thorough conformational analysis is non-negotiable.[11][12] This is typically achieved through a Potential Energy Surface (PES) scan, where the dihedral angles of the C2-C(O)OH and C3-C(O)OH bonds are systematically rotated to identify all low-energy conformers.

Simulating Molecular Behavior: From Spectra to Reactivity

-

Vibrational Spectroscopy (IR & Raman): Calculating vibrational frequencies serves a dual purpose. First, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.[13] Second, the calculated spectrum can be directly compared to experimental data (if available) to validate the chosen level of theory.[8][14]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[5][15]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around the molecule. It clearly identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack (e.g., the carbonyl oxygens), and regions of positive potential (blue), which are prone to nucleophilic attack.

Caption: A generalized workflow for the theoretical study of a bioactive molecule.

Molecular Architecture and Electronic Profile

Applying the aforementioned DFT methods allows for a detailed characterization of the molecule's ground state.

Optimized Geometry and Intramolecular Forces

The most stable conformer of 1H-indole-2,3-dicarboxylic acid is heavily influenced by intramolecular hydrogen bonding. The proximity of the two carboxylic acid groups allows for the formation of a strong hydrogen bond between the hydroxyl proton of one group and the carbonyl oxygen of the adjacent group. This interaction creates a pseudo-cyclic structure, significantly restricting the rotational freedom of the carboxyl groups and leading to a more planar, rigid conformation compared to other indole derivatives.[11]

Caption: Intramolecular hydrogen bonding in 1H-indole-2,3-dicarboxylic acid.

Spectroscopic and Electronic Data

A comparison between calculated and experimental vibrational frequencies is the gold standard for validating a computational model. The table below presents representative data for key functional groups, assuming a typical scaling factor (e.g., ~0.967 for B3LYP) is applied to the calculated values to account for anharmonicity.

Table 1: Representative Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3450 | 3400-3500 |

| O-H Stretch (H-Bonded) | ~3050 (broad) | 2800-3200 (broad) |

| C=O Stretch (Carboxyl) | ~1710, ~1685 | 1680-1725 |

| C=C Stretch (Aromatic) | ~1590, ~1470 | 1450-1600 |

The electronic properties derived from FMO analysis provide insight into the molecule's potential as a drug candidate.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (indole ring) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (carboxyl groups) |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Electronegativity (χ) | 4.15 | General reactivity |

| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |

Biological Target Interaction: A Molecular Docking Case Study

Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of several enzymes, including HIV-1 integrase.[4] The two carboxyl groups and the indole N-H can act as a pharmacophore that chelates essential metal ions (typically Mg²⁺) in the enzyme's active site.

Rationale for Target Selection

HIV-1 integrase is an ideal target for a case study. Its active site contains two Mg²⁺ ions crucial for its catalytic activity. Molecules capable of chelating these ions can effectively inhibit the enzyme. The structure of 1H-indole-2,3-dicarboxylic acid is well-suited for this role.

Docking Simulation Insights

A molecular docking simulation would place the optimized ligand structure into the enzyme's binding pocket. The results typically reveal a binding mode where:

-

Metal Chelation: The two carboxylic acid groups are positioned to form strong coordinate bonds with the two Mg²⁺ ions in the active site.

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to a nearby amino acid residue (e.g., a glutamine or asparagine).

-

π-Stacking: The aromatic indole ring can form a favorable π-stacking interaction with the nucleobase of a viral DNA terminus, such as a cytosine or adenosine.[4]

Caption: A schematic of key binding interactions in an enzyme active site.

Table 3: Example Molecular Docking Results

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Strong, favorable binding interaction |

| Interacting Residues | Gln148, Tyr143, Mg²⁺ | Specificity and mechanism of binding |

| Key Interactions | Metal Chelation, H-Bond, π-Stacking | Multiple forces stabilizing the complex |

Standard Operating Protocols

To ensure reproducibility and accuracy, the following step-by-step protocols are provided.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Structure Input: Draw the 3D structure of 1H-indole-2,3-dicarboxylic acid in a molecular editor (e.g., GaussView, Avogadro). Perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94).

-

Software Input File: Create an input file for the quantum chemistry package (e.g., Gaussian, ORCA).

-

Keyword Specification: Specify the level of theory and job type. Example keywords for Gaussian: #p ωB97XD/6-311++G(d,p) Opt Freq.

-

#p: Enables enhanced printing options.

-

ωB97XD/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Run the calculation.

-

Validation: Upon completion, open the output file.

-

Confirm that the optimization converged (look for "Stationary point found").

-

Check the frequency results. The absence of any negative (imaginary) frequencies confirms the structure is a true local minimum.

-

-

Analysis: Extract the optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and vibrational modes for further analysis.

Protocol 2: Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., from the Protein Data Bank, PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states for amino acid residues.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy conformer of 1H-indole-2,3-dicarboxylic acid from Protocol 1.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock, Glide, GOLD).

-

Run the docking algorithm, which will systematically place and score different poses of the ligand within the defined binding site.

-

-

Results Analysis:

-

Analyze the top-scoring poses.

-

Visualize the ligand-protein complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking, metal chelation).

-

Evaluate the binding energy/docking score to rank the pose and estimate binding affinity.

-

Conclusion and Future Directions

Theoretical studies provide an indispensable lens through which we can understand the structure, properties, and potential biological activity of 1H-indole-2,3-dicarboxylic acid. DFT calculations reveal a molecule with a rigid, planar conformation stabilized by strong intramolecular hydrogen bonding. This defined structure, combined with its electronic properties, makes it an excellent candidate for structure-based drug design, particularly for metalloenzyme targets.

Future computational work should focus on:

-

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex in a simulated physiological environment, providing insights into the stability of the binding pose.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): To more accurately model the electronic interactions within the enzyme's active site during the binding event.

-

In Silico ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule, guiding further lead optimization.

By integrating these advanced theoretical approaches, we can accelerate the journey of promising scaffolds like 1H-indole-2,3-dicarboxylic acid from computational concept to clinical candidate.

References

-

Dubnikova, F., & Lifshitz, A. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

-

Grajda, M., et al. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. [Link]

-

Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]